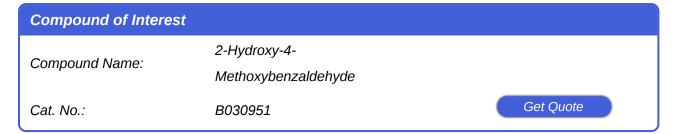


# 2-Hydroxy-4-Methoxybenzaldehyde as a versatile building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025



# 2-Hydroxy-4-Methoxybenzaldehyde: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

2-Hydroxy-4-methoxybenzaldehyde, also known as 4-methoxysalicylaldehyde, is an aromatic compound that serves as a crucial intermediate and versatile building block in the field of organic synthesis.[1][2][3] Its unique structure, featuring a benzaldehyde scaffold with strategically placed hydroxyl and methoxy groups, imparts a high degree of reactivity and allows for the construction of a diverse array of complex molecules.[1] This compound is a valuable precursor in the synthesis of numerous heterocyclic compounds, including flavonoids, chalcones, coumarins, and Schiff bases, many of which exhibit significant biological activities. [4][5][6] Consequently, 2-hydroxy-4-methoxybenzaldehyde is of great interest to researchers in medicinal chemistry and drug development for its potential in creating novel therapeutic agents with anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[3][7] This technical guide provides a comprehensive overview of the applications of 2-hydroxy-4-methoxybenzaldehyde in organic synthesis, complete with detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways and biological signaling cascades.



## **Physicochemical Properties**

**2-Hydroxy-4-methoxybenzaldehyde** is a creamy white to light brown crystalline powder.[8] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	673-22-3	[8][9]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	[9][10]
Molecular Weight	152.15 g/mol	[10]
Melting Point	41-43 °C	[8]
Boiling Point	271.5 ± 20.0 °C at 760 mmHg	[1]
Appearance	Creamy white to beige or light brown crystalline powder [8]	
Solubility	Soluble in methanol, ethanol, and other organic solvents; insoluble in water.	[8]

## Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde

A common and efficient method for the synthesis of **2-hydroxy-4-methoxybenzaldehyde** involves the selective methylation of 2,4-dihydroxybenzaldehyde.

## Experimental Protocol: Synthesis from 2,4-Dihydroxybenzaldehyde

This procedure outlines the synthesis of **2-hydroxy-4-methoxybenzaldehyde** via the reaction of 2,4-dihydroxybenzaldehyde with dimethyl sulfate in the presence of a base.[11]

#### Materials:

- 2,4-dihydroxybenzaldehyde
- · Dimethyl sulfate



- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetone
- Water

#### Procedure:

- To a solution of 2,4-dihydroxybenzaldehyde (4 g, 28.9 mmol) in 50 ml of acetone, add potassium carbonate (4 g, 28.9 mmol) and dimethyl sulfate (3.65 g, 28.9 mmol).[11]
- Reflux the reaction mixture for 6 hours.[11]
- After cooling the mixture to room temperature, filter to remove any insoluble material.
- Concentrate the filtrate under reduced pressure.
- Recrystallize the resulting residue from water to obtain pure 2-hydroxy-4-methoxybenzaldehyde.[11]

Yield: 86.3%[11]

## **Applications in Organic Synthesis**

The reactivity of the aldehyde and hydroxyl groups, along with the influence of the methoxy group, makes **2-hydroxy-4-methoxybenzaldehyde** a valuable precursor for a variety of important organic transformations.

## Synthesis of Chalcones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system, are readily synthesized from **2-hydroxy-4-methoxybenzaldehyde**.[12] The Claisen-Schmidt condensation is a widely employed method for this transformation.

This protocol describes a solvent-free, environmentally friendly approach to chalcone synthesis.[13]



#### Materials:

- 2-Hydroxy-4-methoxybenzaldehyde
- A substituted acetophenone (e.g., 4-methoxyacetophenone)
- Sodium hydroxide (NaOH), solid
- Mortar and pestle
- Cold water
- 10% Hydrochloric acid (HCl)
- 96% Ethanol for recrystallization

#### Procedure:

- Grind a mixture of the substituted acetophenone, 2-hydroxy-4-methoxybenzaldehyde, and solid NaOH in a mortar and pestle at room temperature for approximately 30 minutes.[13]
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with cold water.
- Neutralize the mixture with a cold 10% HCl solution.
- Filter the resulting precipitate.
- Purify the crude chalcone by recrystallization from 96% ethanol.[13]



Reactants	Product	Yield (%)	Reference
2-Hydroxy-4- methoxybenzaldehyde + 4- methoxyacetophenon e	2'-Hydroxy-4,4'- dimethoxychalcone	70-84	[13]
2-Hydroxy-4- methoxybenzaldehyde + 4- methylacetophenone	2'-Hydroxy-4- methoxy-4'- methylchalcone	70-84	[13]

## Synthesis of Flavonoids

Flavonoids, a class of polyphenolic compounds, can be synthesized from chalcone precursors through oxidative cyclization.

This protocol details the conversion of a chalcone, derived from **2-hydroxy-4-methoxybenzaldehyde**, into a flavone.[14]

#### Materials:

- Synthesized chalcone (e.g., 2'-Hydroxy-4,4'-dimethoxychalcone)
- Selenium dioxide (SeO<sub>2</sub>)
- Appropriate solvent (e.g., amyl alcohol)

#### Procedure:

- Reflux the chalcone with selenium dioxide in a suitable high-boiling solvent like amyl alcohol.
- The reaction involves an oxidative cyclization to form the flavone core.
- After the reaction is complete, cool the mixture and isolate the product.
- Purify the resulting flavone by recrystallization.



### **Synthesis of Coumarins**

Coumarins can be synthesized from **2-hydroxy-4-methoxybenzaldehyde** through various condensation reactions, such as the Knoevenagel condensation.[15]

This protocol describes the synthesis of coumarin-3-carboxylic acids.[15]

#### Materials:

- 2-Hydroxy-4-methoxybenzaldehyde
- Active methylene compound (e.g., malonic acid)
- Catalyst (e.g., piperidine)
- Solvent (e.g., ethanol)

#### Procedure:

- Dissolve 2-hydroxy-4-methoxybenzaldehyde and the active methylene compound in ethanol.
- Add a catalytic amount of piperidine.
- Reflux the reaction mixture.
- Upon completion, cool the reaction mixture to induce precipitation of the coumarin product.
- Filter and recrystallize the product to obtain the pure coumarin derivative.

## **Synthesis of Schiff Bases**

Schiff bases are formed through the condensation of **2-hydroxy-4-methoxybenzaldehyde** with primary amines.[4]

This protocol outlines the synthesis of a Schiff base from **2-hydroxy-4-methoxybenzaldehyde** and an aromatic amine.[16]

#### Materials:



- 2-Hydroxy-4-methoxybenzaldehyde
- A primary amine (e.g., 4-aminobenzoic acid ethyl ester)
- Ethanol

#### Procedure:

- Dissolve equimolar amounts of 2-hydroxy-4-methoxybenzaldehyde and the primary amine in ethanol.[16]
- Reflux the mixture. The Schiff base will precipitate out of the solution upon formation.
- Filter the crystalline product and wash with cold ethanol.
- The product can be further purified by recrystallization if necessary.

The following table summarizes the characterization data for ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate.[16]

Analysis	Data
<sup>1</sup> H NMR	Signals corresponding to aromatic protons, the azomethine proton (-CH=N-), the ethyl group, and the hydroxyl proton.
<sup>13</sup> C NMR	Resonances for all unique carbon atoms in the molecule, including the imine carbon.
IR (cm <sup>-1</sup> )	Characteristic absorption bands for O-H, C=N, and C=O stretching vibrations.
UV-Vis	Absorption maxima corresponding to $\pi$ - $\pi$ * and $n$ - $\pi$ * electronic transitions.

## **Biological Activities of Derivatives**

Derivatives of **2-hydroxy-4-methoxybenzaldehyde**, particularly chalcones and flavonoids, have been shown to exhibit a range of biological activities, making them attractive candidates



for drug development.

## **Anti-inflammatory and Anticancer Activity**

Many chalcone and flavonoid derivatives exhibit potent anti-inflammatory and anticancer properties.[7][12] Their mechanism of action often involves the modulation of key signaling pathways that regulate inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[1][17][18]

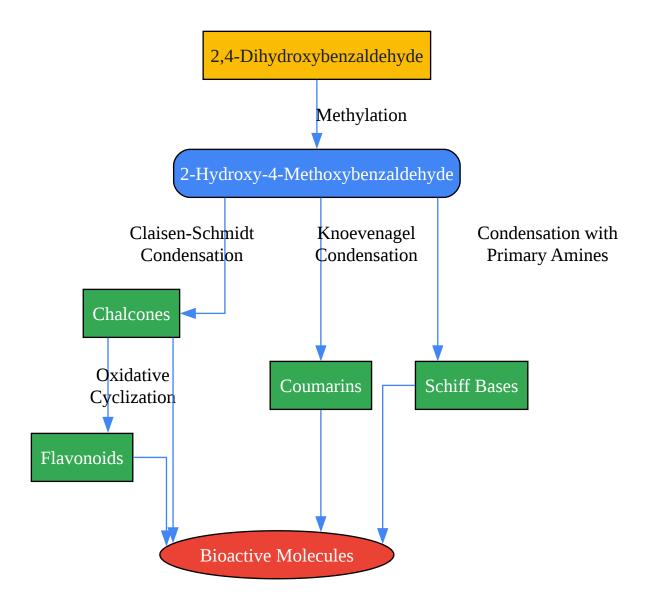
- NF-κB Signaling Pathway: Flavonoids have been identified as inhibitors of the NF-κB signaling pathway.[1][2] This pathway plays a crucial role in the inflammatory response, and its dysregulation is implicated in various inflammatory diseases and cancers.[2][19] Flavonoids can inhibit the activation of IκB kinase, which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[8]
- MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway
  is involved in regulating cell proliferation, differentiation, and apoptosis.[18][20] Dysregulation
  of this pathway is a hallmark of many cancers.[18] Chalcone derivatives have been shown to
  modulate the MAPK pathway, leading to cell cycle arrest and induction of apoptosis in cancer
  cells.[17]

## Visualizations

## **Workflow for the Synthesis of Bioactive Heterocycles**

The following diagram illustrates the central role of **2-hydroxy-4-methoxybenzaldehyde** as a precursor in the synthesis of various bioactive compounds.





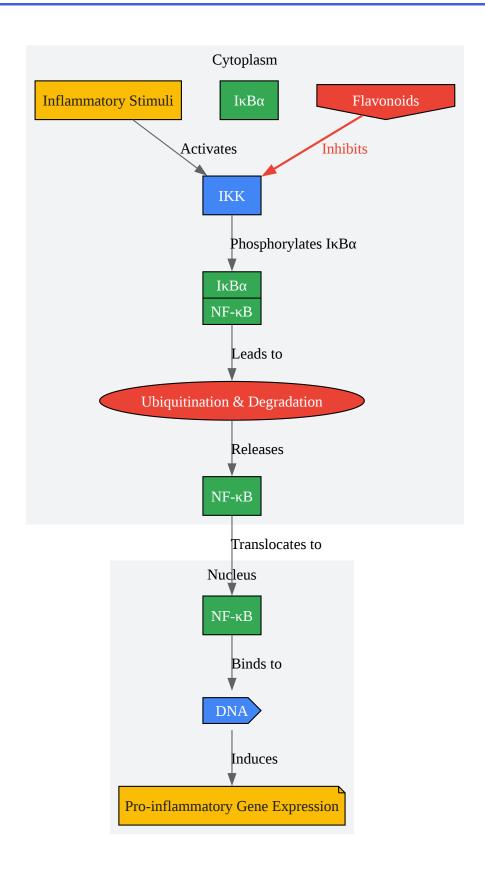
Click to download full resolution via product page

Caption: Synthetic routes from 2-hydroxy-4-methoxybenzaldehyde.

## Inhibition of the NF-kB Signaling Pathway by Flavonoids

This diagram depicts the mechanism by which flavonoids can inhibit the pro-inflammatory NFκB signaling pathway.





Click to download full resolution via product page

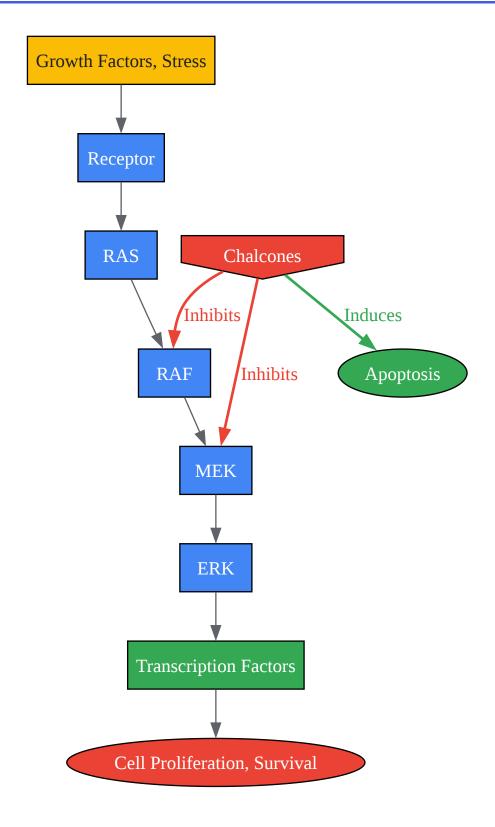
Caption: Flavonoid-mediated inhibition of NF-кВ signaling.



## Modulation of the MAPK Signaling Pathway by Chalcones

This diagram illustrates how chalcones can interfere with the MAPK signaling pathway, a key regulator of cell fate.





Click to download full resolution via product page

Caption: Chalcone modulation of the MAPK signaling pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway: A Review | Semantic Scholar [semanticscholar.org]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxy Chalcones and Analogs with Chemopreventive Properties PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Hydroxy-4-methoxybenzaldehyde Wikipedia [en.wikipedia.org]
- 10. 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Hydroxy-4-methoxybenzaldehyde synthesis chemicalbook [chemicalbook.com]
- 12. Synthesis of Chalcones with Anticancer Activities PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Synthesis and characterization some flavonoids derivatives Universiti Teknologi Malaysia Institutional Repository [eprints.utm.my]
- 15. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]



- 17. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 19. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway PMC [pmc.ncbi.nlm.nih.gov]
- 20. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Hydroxy-4-Methoxybenzaldehyde as a versatile building block in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030951#2-hydroxy-4-methoxybenzaldehyde-as-a-versatile-building-block-in-organic-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com